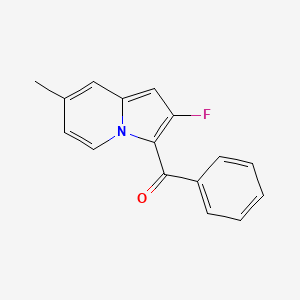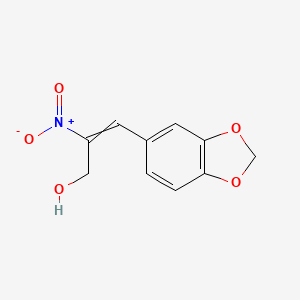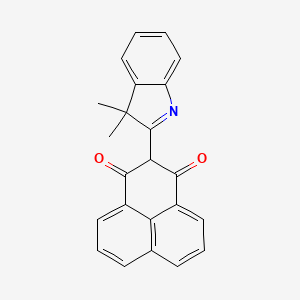
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione is a complex organic compound that features both indole and phenalene structures
Méthodes De Préparation
The synthesis of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3-dimethylindole with a phenalene derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents such as halogens or nitrating agents. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of dyes, pigments, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
2-(3,3-Dimethyl-3H-indol-2-yl)-1H-phenalene-1,3(2H)-dione can be compared with other similar compounds such as:
2,3,3-Trimethylindolenine: This compound shares the indole structure but lacks the phenalene moiety, resulting in different chemical and biological properties.
4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylbenzenamine: Another related compound with a different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combined indole and phenalene structures, which confer distinct chemical properties and potential for diverse applications.
Propriétés
Numéro CAS |
917918-53-7 |
|---|---|
Formule moléculaire |
C23H17NO2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-(3,3-dimethylindol-2-yl)phenalene-1,3-dione |
InChI |
InChI=1S/C23H17NO2/c1-23(2)16-11-3-4-12-17(16)24-22(23)19-20(25)14-9-5-7-13-8-6-10-15(18(13)14)21(19)26/h3-12,19H,1-2H3 |
Clé InChI |
FDWBRKXJXDCKEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N=C1C3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
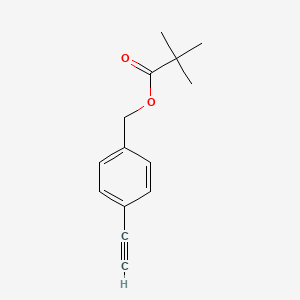

propanedinitrile](/img/structure/B12603344.png)
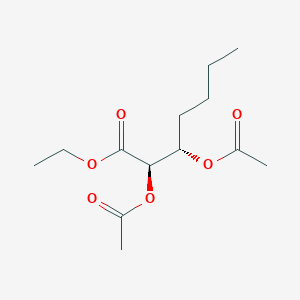
![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
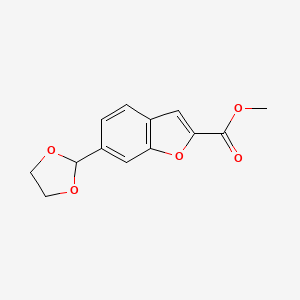
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

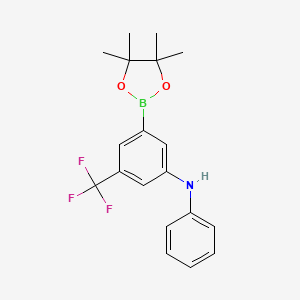
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
